

chemical structure and properties of ML418

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An In-depth Technical Guide to ML418

This document provides a comprehensive technical overview of **ML418**, a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel. The information is compiled for professionals engaged in neurological, cardiovascular, and metabolic disease research, as well as drug discovery and development.

Core Chemical Identity and Physicochemical Properties

ML418 is a novel chemical probe developed through medicinal chemistry optimization of a high-throughput screening hit.[1][2][3] It is recognized as the first selective, sub-micromolar pore blocker of the Kir7.1 potassium channel.[1][2][3]

Table 1: Chemical and Physical Properties of ML418



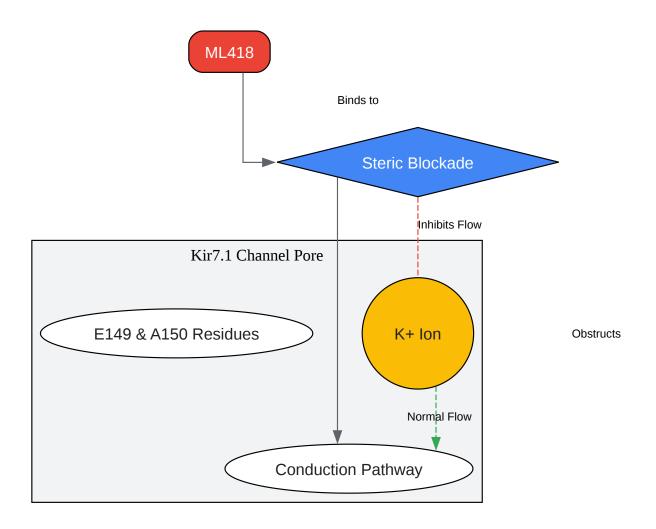
Property	Value	Reference
IUPAC Name	Isopropyl (1-((5-chloro-8- hydroxyquinolin-7- yl)methyl)piperidin-4- yl)carbamate	
CAS Number	1928763-08-9	[4][5]
Molecular Formula	C19H24CIN3O3	[6]
Molecular Weight	377.87 g/mol	[6]
SMILES	O=C(NC1CCN(CC1)CC2=CC(Cl)=C3C=CC=NC3=C2O)OC(C)C	[5]
InChI Key	CWIXCQOSULUGBT- UHFFFAOYSA-N	[5]
Purity	≥98% (by HPLC)	[6]
Solubility	Soluble to 20 mM in DMSO; Slightly soluble (0.1-1 mg/ml) in DMSO and Ethanol	[5]
Storage	Store at -20°C	[5]

Mechanism of Action and Target Engagement

ML418 functions as a direct pore blocker of the Kir7.1 (inwardly rectifying potassium channel 7.1, encoded by the KCNJ13 gene).[1][7] Kir channels are crucial for maintaining cellular membrane potential and are involved in a wide array of physiological processes.[1]

The inhibitory action of **ML418** is mediated by its interaction with specific amino acid residues lining the ion conduction pathway of the Kir7.1 channel.[1] Site-directed mutagenesis studies have pinpointed Glutamate 149 (E149) and Alanine 150 (A150) as essential for its blocking activity.[1][2][3] The molecule is thought to create a steric occlusion just below the channel's selectivity filter, thereby preventing the flux of potassium ions.[1]





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ML418 directly blocks the Kir7.1 channel pore.

Pharmacological and Pharmacokinetic Profile

ML418 exhibits sub-micromolar potency for Kir7.1 and favorable selectivity against a panel of other Kir channels, with the notable exception of Kir6.2/SUR1.[1][2] Its pharmacokinetic properties have been evaluated in mice, demonstrating good central nervous system (CNS) penetration.[1][2][4]

Table 2: In Vitro Potency and Selectivity of ML418



Target Channel	IC50 (μM)	Assay Type	Reference
Kir7.1	0.31	Thallium Flux / Electrophysiology	[1][4][5]
Kir6.2/SUR1	1.9	Thallium Flux	[4][5]
Kir1.1	>30 (>17-fold selective)	Thallium Flux	[1][5]
Kir2.1	>30 (>17-fold selective)	Thallium Flux	[1][5]
Kir2.2	>17-fold selective	Thallium Flux	[1]
Kir2.3	>17-fold selective	Thallium Flux	[1]
Kir3.1/3.2	>17-fold selective	Thallium Flux	[1]
Kir4.1	>30 (>17-fold selective)	Thallium Flux	[1][5]

Table 3: In Vivo Pharmacokinetic Parameters of ML418 in Mice

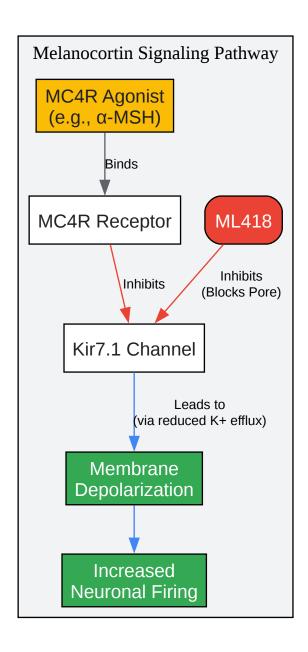
Parameter	Value	Conditions	Reference
Dose	30 mg/kg	Intraperitoneal (i.p.)	[1][2][4]
Cmax	0.20 μΜ	Plasma	[1][2][4]
T _{max}	3 hours	Plasma	[1][2][4]
CNS Penetration (K _P)	10.9	Brain:Plasma Ratio	[1][2][4]

Role in Signaling Pathways: The Melanocortin System

The Kir7.1 channel is a key downstream effector in the melanocortin signaling pathway within the brain, particularly involving the Melanocortin 4 Receptor (MC4R).[1][2] This pathway is a critical regulator of energy homeostasis and food intake. Agonist binding to MC4R leads to the inhibition of Kir7.1 activity. This reduces potassium efflux, causing membrane depolarization



and an increase in neuronal firing. By blocking Kir7.1, **ML418** can mimic the effect of MC4R activation, leading to increased neuronal excitability.



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ML418 mimics MC4R agonism by directly inhibiting Kir7.1.

Key Experimental Protocols

The discovery and characterization of **ML418** involved several key experimental methodologies.



A. Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay was the primary method used to screen for and characterize inhibitors of Kir7.1.[1][2] It serves as a surrogate for measuring potassium ion movement.

- Principle: Cells expressing the Kir7.1 channel are loaded with a thallium-sensitive fluorescent dye. Thallium (TI+) ions can pass through potassium channels. Upon entering the cell, TI+ binds to the dye, causing an increase in fluorescence. Channel inhibitors block the entry of TI+, resulting in a reduced fluorescence signal.
- Methodology:
 - HEK293 cells stably expressing the Kir7.1 channel are plated in multi-well plates.
 - Cells are loaded with a TI+-sensitive fluorescent dye.
 - Compound libraries (including ML418) are added to the wells and incubated.
 - A stimulus buffer containing TI+ is added.
 - The change in fluorescence intensity over time is measured using a plate reader.
 - The concentration-response data is used to calculate IC₅₀ values.[1][8]

B. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, high-fidelity measurement of ion channel activity and was used to confirm the inhibitory effects of **ML418**.[1]

- Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single
 cell expressing Kir7.1. The membrane patch under the pipette tip is ruptured, allowing direct
 electrical access to the cell's interior. The voltage across the cell membrane is clamped at a
 set value, and the resulting current (ion flow through channels) is measured.
- · Methodology:
 - A single cell expressing Kir7.1 is identified under a microscope.



- A micropipette electrode is used to form a high-resistance "giga-seal" with the cell membrane.
- The cell membrane is ruptured to achieve the "whole-cell" configuration.
- The membrane potential is held at a negative voltage (e.g., -120 mV) to measure inward rectifying currents.
- A baseline Kir7.1 current is established.
- **ML418** is applied to the cell via the bath solution at increasing concentrations.
- The dose-dependent reduction in current is recorded and used to determine the IC50.[1][8]



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Experimental workflow for the development of **ML418**.

In summary, **ML418** is a well-characterized, potent, and selective inhibitor of the Kir7.1 potassium channel. With demonstrated CNS penetration and a defined mechanism of action, it serves as an invaluable pharmacological tool for investigating the physiological roles of Kir7.1 in the brain and other tissues, and as a lead compound for the development of therapeutics targeting neurological, cardiovascular, endocrine, and muscle disorders.[1][4]

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